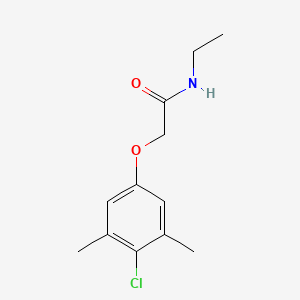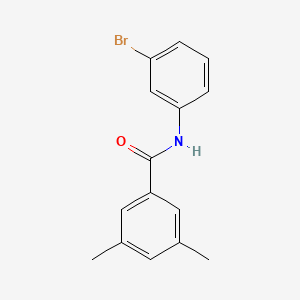
2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide, also known as clofencet, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of phenoxyacetamides and is known to exhibit a variety of biochemical and physiological effects. In
作用機序
Clofencet acts as a competitive antagonist of GABA receptors, specifically targeting the GABA-A receptor subtype. By binding to the receptor, 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide prevents the binding of GABA, the primary inhibitory neurotransmitter in the brain. This results in a decrease in neuronal inhibition and an increase in neuronal activity, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Clofencet has been shown to exhibit a range of biochemical and physiological effects in animal models. These include sedation, muscle relaxation, anticonvulsant activity, and anxiogenic effects. These effects are consistent with the known role of GABA receptors in regulating neuronal activity and suggest that 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide could be a valuable tool for studying the function of these receptors in vivo.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide is its potency and selectivity as a GABA receptor antagonist. This makes it a valuable tool for studying the role of these receptors in the brain. However, like all research tools, 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide has its limitations. One limitation is its relatively short half-life, which can make it difficult to maintain a consistent level of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide in the brain over an extended period of time. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide has been shown to exhibit some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide. One area of interest is the development of more potent and selective GABA receptor antagonists based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide. Another direction is the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide in combination with other drugs to investigate the role of GABA receptors in neurological disorders such as epilepsy and anxiety disorders. Finally, there is a need for further research to better understand the off-target effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide and how these effects can be minimized in experimental studies.
Conclusion:
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide is a valuable tool for studying the role of GABA receptors in the brain. Its potency and selectivity as a GABA receptor antagonist make it a valuable tool for investigating the function of these receptors in vivo. While 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide has its limitations, it remains an important compound for scientific research and has the potential to lead to new insights into the function of the brain and the development of new therapies for neurological disorders.
合成法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-ethylamine to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide. This method has been well-established in the literature and has been used to produce 2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide in large quantities.
科学的研究の応用
Clofencet has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a tool to study the role of GABA receptors in the brain. GABA receptors are known to play a critical role in regulating neuronal activity and are the target of many drugs used to treat neurological disorders. Clofencet has been shown to be a potent and selective GABA receptor antagonist, making it a valuable tool for studying the function of these receptors.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-4-14-11(15)7-16-10-5-8(2)12(13)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVALRBUTGIXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-ethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)


![2-[(2-chlorobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5707756.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)




![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)

![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)